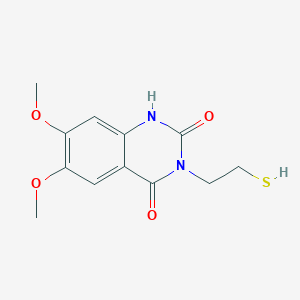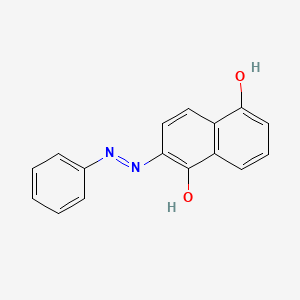
2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-6,7-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-6,7-dimethoxy- typically involves a multi-step process. One common method starts with substituted isatoic anhydride, which undergoes a series of reactions to form the desired compound . The steps include:
- Reaction with cystamine to form bis[2-(2-aminobenzoylamino)ethyl]disulfane.
- Reaction with ethyl chloroformate.
- Reduction of the heterocyclic disulfane to yield the final product .
Chemical Reactions Analysis
2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can participate in substitution reactions, particularly involving the mercaptoethyl group.
Common reagents used in these reactions include methyltransferases for methylation and various oxidizing agents for sulfoxidation . Major products formed from these reactions include S-methylated structures and ring-hydroxylated compounds .
Scientific Research Applications
2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-6,7-dimethoxy- has several scientific research applications:
Medicine: It is studied for its immunomodulating properties, which can enhance immune responses.
Pharmacology: The compound is used in the development of drugs targeting specific enzymes and pathways.
Biology: Research includes its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-6,7-dimethoxy- involves its interaction with specific molecular targets. The compound is known to modulate immune responses by affecting methyltransferases and other enzymes involved in oxidative processes . These interactions lead to the formation of various metabolites, including sulfoxides and sulfones .
Comparison with Similar Compounds
Similar compounds to 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-6,7-dimethoxy- include:
3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione: Known for its immunomodulating activity.
3-Mercaptoalkylthieno(2,3-d)pyrimidine-2,4(1H,3H)-diones: Studied for their immunostimulant properties.
The uniqueness of 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-6,7-dimethoxy- lies in its specific substitution pattern and its ability to undergo various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
138400-00-7 |
|---|---|
Molecular Formula |
C12H14N2O4S |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
6,7-dimethoxy-3-(2-sulfanylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C12H14N2O4S/c1-17-9-5-7-8(6-10(9)18-2)13-12(16)14(3-4-19)11(7)15/h5-6,19H,3-4H2,1-2H3,(H,13,16) |
InChI Key |
BEPLROIHXBINTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCS)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)



![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)

![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)
![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)

![1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl-](/img/structure/B14278784.png)


